2-[(Z)-octadec-1-enyl]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-octadec-1-enyl]butanedioic acid is a chemical compound characterized by its unique structure, which includes an octadec-1-enyl group attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-octadec-1-enyl]butanedioic acid typically involves the reaction of octadec-1-enyl alcohol with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Octadec-1-enyl alcohol+Maleic anhydride→2-[(Z)-octadec-1-enyl]butanedioic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, is common to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-octadec-1-enyl]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of octadec-1-enyl carboxylic acids.
Reduction: Formation of octadec-1-enyl alcohols or alkanes.
Substitution: Formation of esters or amides with varying functional groups.
Scientific Research Applications
2-[(Z)-octadec-1-enyl]butanedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Z)-octadec-1-enyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of certain fungi by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A dicarboxylic acid with a similar but simpler structure.
Maleic acid: Another dicarboxylic acid with a similar functional group arrangement.
Fumaric acid: An isomer of maleic acid with different geometric configuration.
Uniqueness
2-[(Z)-octadec-1-enyl]butanedioic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from simpler dicarboxylic acids and contributes to its specific applications and reactivity.
Properties
CAS No. |
90704-67-9 |
---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[(Z)-octadec-1-enyl]butanedioic acid |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h17-18,20H,2-16,19H2,1H3,(H,23,24)(H,25,26)/b18-17- |
InChI Key |
GYTGJCPXNGAJFT-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C\C(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.